

5-Nitro-3-pyrazolecarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Nitro-3-pyrazolecarboxylic acid**

Cat. No.: **B116687**

[Get Quote](#)

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of **5-Nitro-3-pyrazolecarboxylic acid**, a key heterocyclic compound for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and significant applications, with a focus on its role as a versatile building block in medicinal chemistry.

Chemical Identity and Properties

5-Nitro-3-pyrazolecarboxylic acid is a substituted pyrazole derivative with the chemical formula $C_4H_3N_3O_4$. Its chemical structure, characterized by a nitro group at the 5-position and a carboxylic acid group at the 3-position of the pyrazole ring, makes it a valuable intermediate for the synthesis of more complex molecules.

Property	Value	Reference
CAS Number	198348-89-9	[1]
Molecular Weight	157.08 g/mol	[1]
Molecular Formula	C ₄ H ₃ N ₃ O ₄	[1]
Alternate Names	5-Nitro-1H-pyrazole-3-carboxylic acid, 3-Nitro-1H-pyrazole-5-carboxylic acid	[1]
Physical Form	Slightly yellow solid	[2]
Purity	≥99%	[2]

Synthesis and Reactions

While specific, detailed protocols for the synthesis of **5-Nitro-3-pyrazolecarboxylic acid** are not readily available in public literature, the synthesis of pyrazole-3-carboxylic acid derivatives generally follows established methodologies in heterocyclic chemistry. One common approach involves the cyclocondensation of a β -dicarbonyl compound with a hydrazine derivative. For instance, the reaction of a suitably substituted diketone with hydrazine can yield the pyrazole core, which can then be further modified to introduce the nitro and carboxylic acid functionalities.

5-Nitro-3-pyrazolecarboxylic acid serves as a crucial building block for synthesizing pyrazole oligoamides and aminopyrazole oligomers.[\[1\]](#) The presence of both a carboxylic acid and a nitro group offers multiple reaction sites for chemical modification, enabling the creation of a diverse range of derivatives with unique properties.

Applications in Drug Discovery and Development

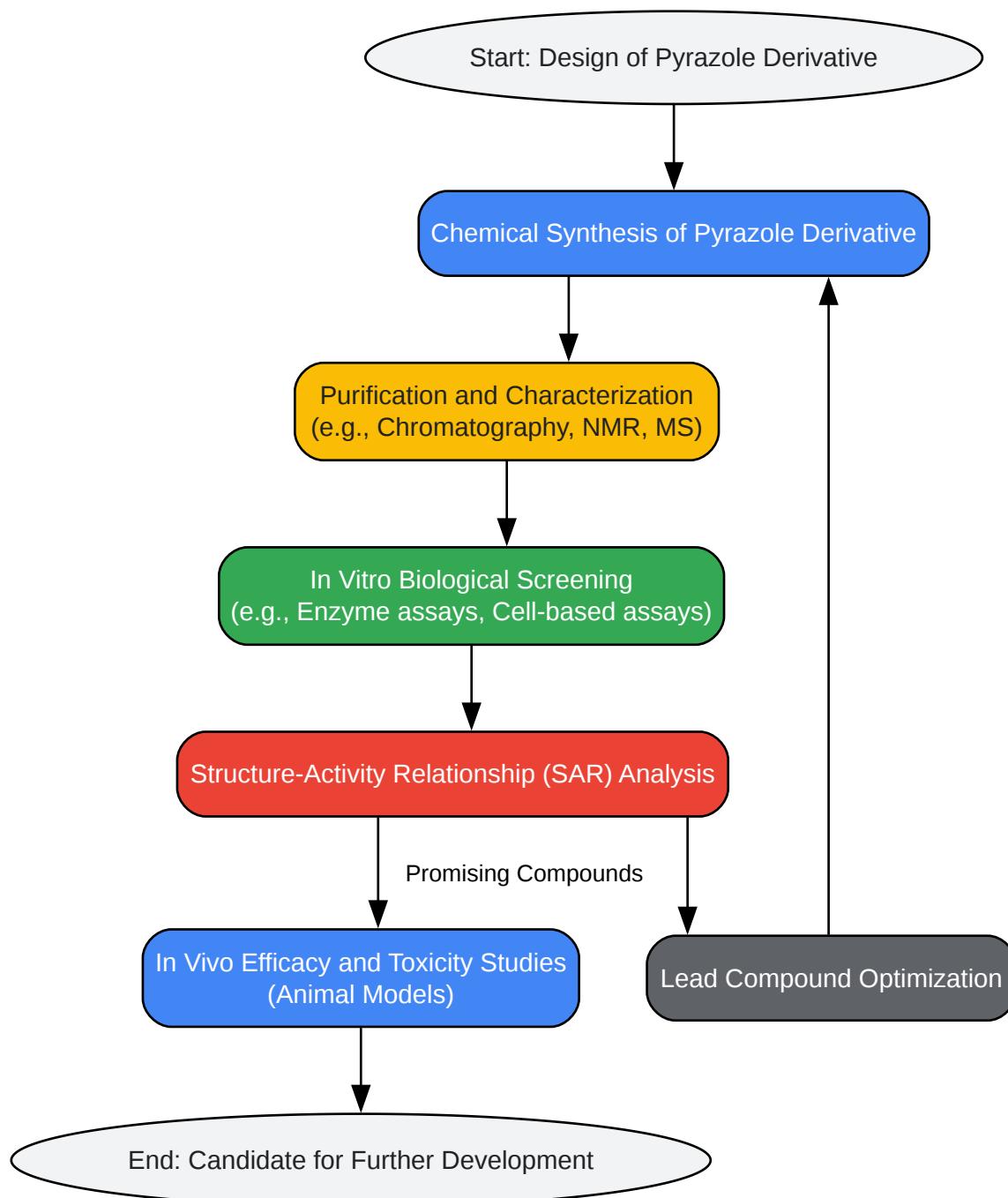
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. These include anti-inflammatory, antimicrobial, antiviral, and anticancer properties.

Role in Ocular Health

Research has indicated that C-nitropyrazoles, including 5-Nitro-1H-pyrazole-3-carboxylic acid, have potential therapeutic applications in ophthalmology. Studies have shown that these compounds can significantly facilitate retinal function recovery after ischemic insult.^[3] This effect is believed to be mediated through an increase in ocular blood flow, particularly in the choroid, iris, and ciliary body.^[3]

The proposed mechanism of action for the observed increase in ocular blood flow is linked to the nitric oxide (NO) signaling pathway. Nitric oxide is a potent vasodilator and a key regulator of blood flow in the eye.^{[4][5]} It is hypothesized that C-nitropyrazoles may act as NO donors or stimulate endogenous NO production, leading to vasodilation and improved blood supply to ocular tissues.

Below is a diagram illustrating the proposed logical relationship in the therapeutic effect of C-nitropyrazoles on ocular health.



[Click to download full resolution via product page](#)

Proposed mechanism of C-nitropyrazoles in ocular health.

Experimental Protocols

While a specific protocol for the synthesis of **5-Nitro-3-pyrazolecarboxylic acid** is not detailed in the available literature, a general experimental workflow for the synthesis and evaluation of pyrazole derivatives for biological activity can be outlined.

[Click to download full resolution via product page](#)

General workflow for pyrazole-based drug discovery.

General Protocol for the Synthesis of Pyrazole Carboxylic Acids:

The synthesis of pyrazole carboxylic acids often involves the Knorr pyrazole synthesis, which is the reaction between a hydrazine and a 1,3-dicarbonyl compound.

Materials:

- Substituted hydrazine (e.g., hydrazine hydrate)
- 1,3-dicarbonyl compound with appropriate functional groups
- Solvent (e.g., ethanol, acetic acid)
- Acid or base catalyst (if required)

Procedure:

- Dissolve the 1,3-dicarbonyl compound in a suitable solvent.
- Add the substituted hydrazine to the solution. The reaction can be performed at room temperature or with heating, depending on the reactivity of the substrates.
- Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
- Upon completion, the product can be isolated by precipitation, followed by filtration and washing with a suitable solvent.
- Further purification can be achieved by recrystallization or column chromatography.

Note: This is a generalized protocol. The specific reaction conditions, including temperature, reaction time, and purification methods, need to be optimized for the synthesis of **5-Nitro-3-pyrazolecarboxylic acid**.

Conclusion

5-Nitro-3-pyrazolecarboxylic acid is a valuable heterocyclic compound with significant potential in drug discovery and development. Its utility as a versatile building block for the synthesis of complex molecules, coupled with the established biological activities of the pyrazole scaffold, makes it a compound of high interest for researchers. Further investigation

into its specific biological mechanisms of action is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbino.com]
- 3. Effects of C-nitropyrazoles and C-nitroazoles on ocular blood flow and retinal function recovery after ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional role of nitric oxide in regulation of ocular blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of nitric oxide in the control of ocular blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Nitro-3-pyrazolecarboxylic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b116687#5-nitro-3-pyrazolecarboxylic-acid-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b116687#5-nitro-3-pyrazolecarboxylic-acid-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com